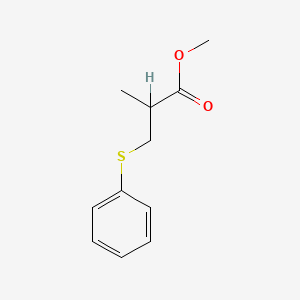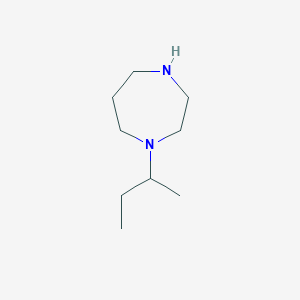![molecular formula C11H17NO B6352986 3-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019552-64-7](/img/structure/B6352986.png)
3-{[(Butan-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Butan-2-yl)amino]methyl}phenol, also known as 2-Amino-3-methylphenol, is an organic compound belonging to the phenol family. It is a white, crystalline solid with a molecular weight of 158.2 g/mol, and a melting point of 123-125°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-Amino-3-methylphenol is an intermediate in the synthesis of several drugs and is used in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Flavor Compound Production in Foods
3-{[(Butan-2-yl)amino]methyl}phenol, due to its structural similarities with branched aldehydes like 2-methyl propanal and 3-methyl butanal, could potentially be involved in flavor compound production in various food products. Branched aldehydes play a significant role in the flavor profile of both fermented and non-fermented food items. The production and degradation pathways of these compounds are derived mainly from amino acids and are crucial for achieving desired levels of flavor compounds in food products. Understanding these pathways allows for better control over the formation of specific aldehydes, potentially including derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol, thus enhancing food flavor and quality (Smit, Engels, & Smit, 2009).
Antioxidant and Pharmacological Effects
Phenolic compounds, including structures similar to 3-{[(Butan-2-yl)amino]methyl}phenol, exhibit a wide range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. The compound modulates lipid metabolism and glucose homeostasis, indicating that derivatives of phenolic acids might also possess similar therapeutic roles. This insight suggests potential research applications of 3-{[(Butan-2-yl)amino]methyl}phenol in developing natural food additives or pharmaceutical agents aimed at treating metabolic disorders and reducing medicinal costs (Naveed et al., 2018).
Chemical Synthesis and Biological Activities
The structural motif of 3-{[(Butan-2-yl)amino]methyl}phenol shares characteristics with natural chalcones bearing hydroxy-methyl groups, which have been explored for their diverse biological activities. Research into natural chalcones and their derivatives has revealed significant scaffolds with novel properties, including antimicrobial, anti-inflammatory, and anticancer activities. This underlines the importance of derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol for synthetic and medicinal chemistry, potentially leading to the discovery of new therapeutic agents (Zhai, Sun, & Sang, 2022).
Environmental Applications
Synthetic phenolic antioxidants, which include derivatives similar to 3-{[(Butan-2-yl)amino]methyl}phenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, used to prolong product shelf life, have been detected in various environmental matrices, indicating a need for research into their environmental impact and potential for pollution. Understanding the behavior of these compounds in the environment can inform the development of new, less toxic antioxidants and reduce environmental pollution risks (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
3-[(butan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,12-13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMBOIDPPNELMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Butan-2-yl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
